5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

描述

Chemical Identity and Classification

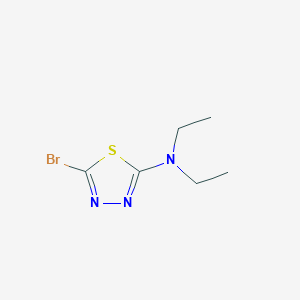

5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a bromine atom at position 5 and a diethylamino group at position 2. Its systematic IUPAC name reflects this substitution pattern, while its molecular formula (C₆H₁₀BrN₃S) and molecular weight (236.14 g/mol) are derived from its structural composition. The compound’s SMILES notation (CCN(CC)C₁=NN=C(S₁)Br) and InChIKey (FGYQDBJISVECEF-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 1340124-15-3 |

| Molecular Formula | C₆H₁₀BrN₃S |

| Molecular Weight | 236.14 g/mol |

| SMILES | CCN(CC)C₁=NN=C(S₁)Br |

| InChIKey | FGYQDBJISVECEF-UHFFFAOYSA-N |

The compound is classified as a 1,3,4-thiadiazole derivative, a subclass of nitrogen-sulfur heterocycles known for their aromaticity and diverse reactivity.

Historical Context and Development

The synthesis of 1,3,4-thiadiazole derivatives gained prominence in the mid-20th century due to their pharmacological potential, particularly as antibacterial agents. This compound emerged as part of efforts to optimize the bioactivity of thiadiazoles through strategic functionalization. Early synthetic routes involved cyclization of thiosemicarbazides or oxidative dehydrogenation of hydrazine derivatives. Modern protocols, such as the Sandmeyer bromination of precursor amines (e.g., 5-amino-3-methyl-1,2,4-thiadiazole), have improved yields and purity.

The compound’s development aligns with broader trends in medicinal chemistry, where bromine incorporation enhances electrophilicity for nucleophilic substitution reactions, while diethylamino groups modulate solubility and steric effects.

Significance in Heterocyclic Chemistry

1,3,4-Thiadiazoles are valued for their electron-deficient aromatic rings, which facilitate interactions with biological targets and participation in cross-coupling reactions. The bromine atom in this compound serves as a reactive handle for further functionalization, enabling the synthesis of complex pharmaceuticals and agrochemicals. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl derivatives with enhanced biological activity.

The diethylamino group contributes to the compound’s basicity and lipophilicity, properties critical for membrane permeability in drug design. This dual functionality positions the compound as a versatile intermediate in synthetic organic chemistry.

Relationship to Other Thiadiazole Derivatives

This compound belongs to a family of brominated thiadiazoles with distinct pharmacological and chemical profiles:

Table 2: Comparison with Related Thiadiazole Derivatives

The diethylamino group in this compound distinguishes it from simpler analogs, offering enhanced steric bulk and electronic effects that influence reactivity and target binding. For instance, compared to 2-amino-5-bromo-1,3,4-thiadiazole, the diethylamino substitution reduces hydrogen-bonding capacity but increases lipid solubility, broadening its utility in drug discovery.

属性

IUPAC Name |

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYQDBJISVECEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview

A patented environmentally friendly method describes the bromination of 2-amino-1,3,4-thiadiazole to form 2-amino-5-bromo-1,3,4-thiadiazole, a key intermediate for further functionalization:

- Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an acidic aqueous solution.

- Reaction: Add bromine to the solution for a preliminary reaction.

- Oxidation: Continue the reaction in the presence of oxidants such as hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, or chlorous acid.

- Conditions: Temperature maintained between 15–30 °C; mass ratio of product to oxidant between 1:20 and 1:50.

- Work-up: Alkali treatment to isolate 2-amino-5-bromo-1,3,4-thiadiazole.

This method achieves high purity and yield while reducing wastewater and environmental impact.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pretreatment | Acid solution | Dissolution of starting material |

| Bromination | Bromine addition | Preliminary reaction at 15–30 °C |

| Oxidation | Oxidants (e.g., hypochlorite) | Continuous reaction to form brominated product |

| Alkali analysis | Alkali treatment | Isolation of brominated thiadiazole |

Introduction of N,N-Diethylamino Group

The amination step to introduce the N,N-diethylamino substituent at the 2-position of the bromothiadiazole ring can be achieved by nucleophilic substitution or coupling reactions.

Typical Conditions

- Base: Sodium hydrogencarbonate or triethylamine.

- Solvent: Ethanol or aprotic solvents such as N,N-dimethylformamide (DMF).

- Temperature: Heating at 75–80 °C in a sealed tube.

- Duration: 20–48 hours depending on the base and substrate.

Reported Yields and Observations

- Using sodium hydrogencarbonate in ethanol at 80 °C for 48 hours, yields up to 97% have been reported for related thiadiazole amination reactions.

- Work-up involves solvent evaporation, filtration, and purification by silica gel chromatography using methanol/dichloromethane gradients.

Alternative Synthetic Routes and Reaction Schemes

Nucleophilic Substitution on Bromothiadiazoles

- Brominated thiadiazoles can undergo nucleophilic substitution with various amines, including diethylamine, to yield the desired N,N-diethyl derivatives.

- Reactions are typically carried out in polar aprotic solvents such as DMF or ethanol under reflux or sealed tube conditions.

Summary Table of Preparation Conditions and Yields

Research Findings and Practical Notes

- The bromination step is critical for regioselectivity; controlling temperature and oxidant ratio ensures selective bromination at the 5-position without over-bromination or ring degradation.

- Amination reactions benefit from sealed tube conditions to maintain solvent and reagent concentration, improving yield and purity.

- Purification typically involves flash chromatography with gradients of methanol in dichloromethane or ethyl acetate/hexane mixtures, depending on the polarity of the product.

- Environmental considerations are addressed by using aqueous acidic media and oxidants that minimize hazardous waste.

化学反应分析

Types of Reactions

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The thiadiazole ring can participate in redox reactions.

Coupling reactions: The compound can form bonds with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted thiadiazoles .

科学研究应用

Pharmaceutical Development

5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine has emerged as a promising lead compound in drug development due to its biological activities:

- Anticancer Activity : It acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme implicated in the proliferation of cancer cells. Research indicates that thiadiazole derivatives can significantly suppress tumor growth in various cancer models.

-

Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including:

- Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus subtilis.

- Fungi : Candida albicans, Aspergillus niger.

Agricultural Applications

The compound's potential extends to agriculture, where it can be utilized as a pesticide or fungicide. Its antimicrobial properties can help in protecting crops from various pathogens, thus enhancing yield and quality.

Corrosion Inhibition

This compound has been evaluated for its anticorrosive properties on mild steel in acidic environments. Studies employed gravimetric analysis and electrochemical techniques (Tafel polarization and EIS) to assess its effectiveness as a corrosion inhibitor.

Antioxidant Activity

The antioxidant potential of this compound has been quantified using the DPPH free radical scavenging assay. It demonstrated an IC50 value of approximately 113.964 µg/ml, indicating significant antioxidant capabilities that could be beneficial in various health-related applications.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of thiadiazole derivatives revealed that compounds similar to this compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against multiple strains of bacteria and fungi. Results indicated that it outperformed several conventional antibiotics in terms of inhibition zones and minimum inhibitory concentration (MIC) values.

作用机制

The mechanism of action of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. In cancer cells, it can disrupt DNA replication, leading to cell cycle arrest and apoptosis .

相似化合物的比较

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents at positions 2 and 5 of the thiadiazole ring. Key examples include:

Key Observations :

- Electrophilic Halogens : Bromine (Br) and chlorine (Cl) at position 5 improve target binding via halogen bonds, but bromine’s larger atomic radius may enhance steric interactions compared to chlorine .

- In contrast, NH₂-containing derivatives (e.g., 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine) exhibit stronger hydrogen-bonding interactions with kinase active sites .

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., indole, pyridinyl) enhance π-π stacking in enzyme pockets, while aliphatic chains (e.g., phenylypropyl) may optimize solubility or optical properties .

Physicochemical and ADME Properties

- In silico toxicity predictions for bromothiadiazole analogs indicate low hepatotoxicity risk, similar to chlorinated derivatives .

生物活性

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring with a bromine substituent at the 5-position and diethyl amine groups at the 2-position. Its molecular formula is , with a molecular weight of approximately 180.03 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to their active sites or interfering with substrate binding. This mechanism is crucial in its anticancer properties, where it disrupts DNA replication in cancer cells.

- Antimicrobial Action : Research indicates that thiadiazole derivatives often exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth .

Anticancer Properties

This compound has shown promising results in various cancer cell lines. Studies have reported:

- Cytotoxicity : The compound demonstrates significant cytotoxic effects against several cancer cell lines, including HCT116 (human colon cancer) and MCF-7 (human breast cancer). IC50 values range from 0.74 to 10.0 μg/mL, indicating a strong dose-dependent growth inhibition .

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal activities:

- Antibacterial Activity : It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to established antibiotics. For example, derivatives have been reported with MIC values as low as 0.03–4 µg/mL against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-5-bromo-1,3,4-thiadiazole | Lacks diethylamine group | Moderate antibacterial activity |

| 5-bromo-1,3,4-thiadiazole-2-amine | Different substituents | Lower cytotoxicity |

| N-Boc-2-amino-5-bromo[1,3,4]thiadiazole | Boc protection on amine group | Limited biological activity |

The diethylamine group in this compound enhances its reactivity and biological efficacy compared to other thiadiazole derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Anticancer Study : A recent study demonstrated that compounds derived from thiadiazoles exhibited antiproliferative activity against various cancer cell lines. The presence of electron-donating groups significantly enhanced their activity .

- Antimicrobial Evaluation : Research indicated that certain derivatives of thiadiazoles showed potent antimicrobial activity against both bacterial and fungal strains at non-cytotoxic concentrations. This highlights the potential for developing new therapeutic agents based on this scaffold .

常见问题

Basic: What are the established synthetic routes for 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine?

Answer:

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or halides. For example:

- Route 1 : Reacting N,N-diethylthiosemicarbazide with brominated carboxylic acids (e.g., bromoacetic acid) in the presence of POCl₃, followed by cyclization under reflux (90°C, 3 hours) .

- Route 2 : Bromination of pre-formed 1,3,4-thiadiazole cores using N-bromosuccinimide (NBS) in a regioselective manner, as demonstrated for imidazothiadiazole derivatives .

Key characterization involves NMR (¹H/¹³C), IR, and mass spectrometry to confirm the bromine substitution and diethylamino groups .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

- Spectroscopy :

- X-ray crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles to validate regiochemistry .

Advanced: How can reaction yields be optimized during cyclocondensation?

Answer:

Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

- Catalyst selection : Using triethylamine or DMF as catalysts to enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

- Temperature control : Gradual heating (e.g., 70°C → 90°C) reduces decomposition of reactive intermediates .

For example, POCl₃-mediated cyclization at 90°C in DMSO achieved ~75% yield in analogous thiadiazole syntheses .

Advanced: What structural modifications enhance the biological activity of this compound?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups : Bromine at C5 increases electrophilicity, enhancing interactions with microbial enzymes (e.g., PFOR in anaerobic bacteria) .

- Diethylamino group : Improves lipophilicity, aiding membrane penetration in antibacterial assays (MIC ≤ 8 µg/mL for S. aureus) .

- Heterocyclic fusion : Merging thiadiazole with benzimidazole (e.g., 5-[(2-methylbenzimidazol-1-yl)methyl] derivatives) boosts anticancer activity (IC₅₀ ~10 µM in MCF-7 cells) .

Advanced: How can computational methods resolve contradictions in spectral data interpretation?

Answer:

Discrepancies in NMR/IR assignments (e.g., tautomerism in thiadiazole rings) are addressed via:

- DFT calculations : Simulate vibrational spectra (IR) and NMR chemical shifts to validate experimental data. For example, DFT at the B3LYP/6-311++G(d,p) level accurately predicted C-Br stretching modes in 5-bromo-thiadiazoles .

- Molecular docking : Identifies preferred tautomeric forms based on binding affinity to biological targets (e.g., 5-bromo derivatives show stronger H-bonding with E. coli DNA gyrase) .

Advanced: What strategies improve regioselectivity in halogenation reactions of thiadiazoles?

Answer:

- Directing groups : Electron-donating groups (e.g., -NH₂) direct electrophilic bromination to the C5 position via resonance stabilization .

- Halogenating agents : NBS in CCl₄ selectively brominates thiadiazoles at C5 with >90% regioselectivity, as shown for imidazo[2,1-b]thiadiazoles .

- Microwave-assisted synthesis : Reduces reaction time (15–30 minutes) and minimizes side products in bromination .

Advanced: How do solvent and pH affect the stability of this compound?

Answer:

- Aqueous stability : Degrades rapidly at pH < 3 (acidic hydrolysis of the thiadiazole ring) or pH > 10 (nucleophilic displacement of bromine).

- Solvent choice : Stable in DMSO or DMF for >48 hours at 25°C, but decomposes in methanol/water mixtures due to solvolysis .

- Light sensitivity : UV-Vis studies show photodegradation under UV light (λ = 254 nm), requiring storage in amber vials .

Advanced: What mechanistic insights explain its antimicrobial activity?

Answer:

- Enzyme inhibition : The bromothiadiazole core inhibits dihydrofolate reductase (DHFR) in bacteria (Ki = 2.3 µM) .

- Membrane disruption : The diethylamino group disrupts lipid bilayer integrity, as shown in fluorescence-based leakage assays with E. coli membranes .

- Synergistic effects : Combining with β-lactams enhances activity against methicillin-resistant S. aureus (FICI = 0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。